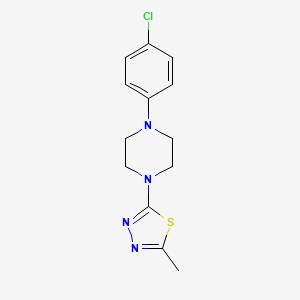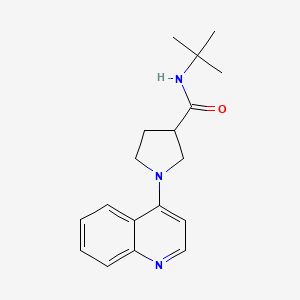
N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure analysis of “N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine” would likely involve techniques such as X-ray crystallography and NMR spectroscopy . These techniques can provide detailed information about the three-dimensional arrangement of atoms in the molecule .Mecanismo De Acción
Target of Action
N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine is a quinazolinone derivative . Quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity and inhibit biofilm formation in Pseudomonas aeruginosa . Therefore, the primary targets of this compound are likely to be the key proteins involved in the growth and biofilm formation of Pseudomonas aeruginosa.
Mode of Action
It is known that quinazolinone derivatives can inhibit biofilm formation inPseudomonas aeruginosa . This suggests that this compound may interact with its targets to disrupt the processes involved in bacterial growth and biofilm formation.
Biochemical Pathways
Given its antimicrobial and anti-biofilm activities, it is likely that this compound affects the pathways involved in bacterial growth and biofilm formation
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and biofilm formation . This leads to a decrease in the virulence and pathogenicity of the bacteria, making it easier for the immune system to eliminate the infection.
Propiedades
IUPAC Name |
N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3/c1-17(10-3-2-4-10)13-11-7-9(14)5-6-12(11)15-8-16-13/h5-8,10H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKNMLXUDQWFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C2=NC=NC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6472468.png)
![3-(4-chloro-1H-pyrazol-1-yl)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6472469.png)
![2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6472476.png)
![5-chloro-6-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6472487.png)
![2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6472489.png)
![2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6472503.png)
![4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6472525.png)
![1-(2-methoxyphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B6472532.png)

![N'-(2-{[2,2'-bithiophene]-5-yl}ethyl)ethanediamide](/img/structure/B6472547.png)
![3-(4-methyl-1H-pyrazol-1-yl)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6472553.png)

![3-chloro-4-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6472563.png)

